A Comprehensive Technical Guide to Methyl p-Coumarate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Methyl p-Coumarate for Researchers and Drug Development Professionals
An In-depth Review of its Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols
Introduction
Methyl p-coumarate, a naturally occurring phenolic ester, has garnered significant attention within the scientific community for its diverse biological activities. As an esterified derivative of p-coumaric acid, it is found in various plant species and demonstrates a range of effects, including anti-inflammatory, melanin-inhibiting, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of methyl p-coumarate, tailored for researchers, scientists, and drug development professionals. It delves into its chemical structure, physicochemical characteristics, and key biological functions, offering detailed experimental protocols and a visualization of its role in cellular signaling pathways.
Chemical Structure and Identification
Methyl p-coumarate is structurally characterized by a phenylpropanoid backbone, featuring a methyl ester group attached to the carboxylic acid of p-coumaric acid. The trans or (E)-isomer is the more common and stable form.
| Identifier | Value |
| IUPAC Name | methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[4][5] |
| Synonyms | Methyl 4-hydroxycinnamate, p-Coumaric acid methyl ester, Methyl trans-p-coumarate |
| Molecular Formula | C₁₀H₁₀O₃ |
| SMILES | COC(=O)/C=C/c1ccc(O)cc1 |
| InChIKey | NITWSHWHQAQBAW-QPJJXVBHSA-N |
| CAS Number | 3943-97-3 |
Physicochemical Properties
A thorough understanding of the physicochemical properties of methyl p-coumarate is essential for its application in research and drug development. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 137-141 °C | |
| Boiling Point | 306.6 ± 17.0 °C (Predicted) | |
| Solubility | Soluble in DMSO, Chloroform, Methanol. Practically insoluble in water. | MedChemExpress, BOC Sciences, HMDB |
| logP | 2.3 (Predicted) | PubChem |
| pKa | 9.57 (Predicted) | PubChem |
Biological Activities and Signaling Pathways
Methyl p-coumarate exhibits a range of biological activities, with its anti-inflammatory and melanin-inhibiting properties being the most extensively studied.
Anti-inflammatory Activity
Methyl p-coumarate has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It has been observed to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in PMA-stimulated A549 airway epithelial cells. Furthermore, it has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα and the p65 subunit, thereby preventing the translocation of p65 to the nucleus.
Below is a diagram illustrating the inhibitory effect of Methyl p-coumarate on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by Methyl p-coumarate.
Melanin Synthesis Inhibition
Methyl p-coumarate has been identified as an inhibitor of melanin formation. Studies have shown that it can significantly suppress melanin production in B16 mouse melanoma cells. This inhibitory effect is attributed to its ability to inhibit the activity of tyrosinase, a key enzyme in the melanogenesis pathway.
Antifungal Activity
Methyl p-coumarate has also demonstrated notable in vitro inhibitory effects against various pathogens, including the fungus Alternaria alternata.
Experimental Protocols
This section provides detailed methodologies for key experiments involving methyl p-coumarate, based on established research protocols.
Synthesis of Methyl p-coumarate via Fischer Esterification
This protocol describes a general method for the synthesis of methyl p-coumarate from p-coumaric acid and methanol using an acid catalyst.
Materials:
-
p-Coumaric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
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Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve p-coumaric acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl p-coumarate.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Anti-inflammatory Assay in PMA-Stimulated A549 Cells
This protocol outlines the procedure to evaluate the anti-inflammatory effects of methyl p-coumarate on human alveolar basal epithelial cells (A549).
Materials:
-
A549 cells
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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Methyl p-coumarate (dissolved in a suitable solvent like DMSO)
-
Phorbol 12-myristate 13-acetate (PMA)
-
ELISA kits for IL-6, IL-8, and MCP-1
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of methyl p-coumarate for 1 hour.
-
Stimulate the cells with PMA (e.g., 10 nM) for 18-24 hours to induce an inflammatory response. Include a vehicle control group (treated with the solvent for methyl p-coumarate) and a PMA-only control group.
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines (IL-6, IL-8, MCP-1) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Assess cell viability using an appropriate assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity.
Melanin Content Assay in B16-F10 Melanoma Cells
This protocol describes how to measure the inhibitory effect of methyl p-coumarate on melanin production in a murine melanoma cell line.
Materials:
-
B16-F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Methyl p-coumarate
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Lysis buffer (e.g., 1N NaOH)
-
96-well plates
Procedure:
-
Plate B16-F10 cells in 96-well plates and allow them to attach.
-
Treat the cells with different concentrations of methyl p-coumarate for 48-72 hours. If desired, co-treat with α-MSH to enhance melanin production.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the lysis buffer and incubating at an elevated temperature (e.g., 60°C) for 1-2 hours to dissolve the melanin.
-
Measure the absorbance of the lysate at 405 nm or 475 nm using a microplate reader. The absorbance is proportional to the melanin content.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay) on a parallel set of cell lysates.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol provides a general method for assessing the antifungal activity of methyl p-coumarate.
Materials:
-
Fungal strain (e.g., Alternaria alternata)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)
-
Methyl p-coumarate
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of methyl p-coumarate in a suitable solvent.
-
Perform serial two-fold dilutions of the methyl p-coumarate stock solution in the fungal growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to each well of the microplate. Include a positive control (fungus in medium without the compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature for the specific fungus for 24-72 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of methyl p-coumarate that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Conclusion
Methyl p-coumarate is a promising natural compound with well-documented anti-inflammatory, melanin-inhibiting, and antifungal activities. Its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, makes it a molecule of significant interest for drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this versatile phenolic ester. Future studies should focus on elucidating its detailed mechanisms of action, evaluating its in vivo efficacy and safety profiles, and exploring its potential applications in dermatology, inflammatory diseases, and as an antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways [mdpi.com]
- 5. Anti-inflammatory activity of p-coumaryl alcohol-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
